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molecular formula C12H22N2O B8616907 N-(cyanomethyl)decanamide

N-(cyanomethyl)decanamide

Cat. No. B8616907
M. Wt: 210.32 g/mol
InChI Key: SQQSAKPBVBFLFA-UHFFFAOYSA-N
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Patent
US08686046B2

Procedure details

General procedure F was used to couple 0.1 g (0.58 mmols) of decanoic acid and 0.065 g of amino acetonitrile. The title product was purified with flash chromatography using a solvent system of ethyl acetate and hexanes (2:3) to yield 0.104 g (0.38 mmols). 1H NMR (500 MHz, CDCl3) δ 6.09 (s, 1H), 4.18 (d, J=5.8, 2H), 2.35-2.14 (m, 2H), 1.78-1.55 (m, 2H), 1.27 (d, J=17.2, 12H), 0.87 (t, J=6.9, 3H). 13C NMR (126 MHz, CDCl3) δ 173.15, 116.12, 77.26, 77.01, 76.76, 36.06, 31.82, 29.38, 29.27, 29.23, 29.16, 27.34, 25.28, 22.63, 14.09.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.065 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[NH2:13][CH2:14][C:15]#[N:16]>>[C:14]([CH2:15][NH:16][C:1](=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])#[N:13]

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
C(CCCCCCCCC)(=O)O
Step Two
Name
Quantity
0.065 g
Type
reactant
Smiles
NCC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title product was purified with flash chromatography
CUSTOM
Type
CUSTOM
Details
to yield 0.104 g (0.38 mmols)

Outcomes

Product
Name
Type
Smiles
C(#N)CNC(CCCCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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